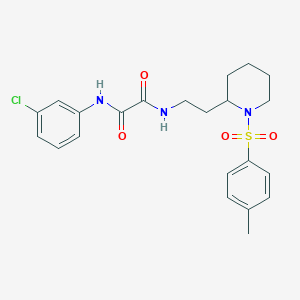

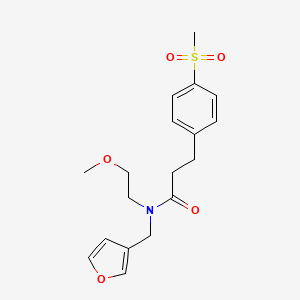

N1-(3-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, commonly known as CPOP, is a chemical compound that has gained significant attention in the field of scientific research. CPOP is a potent and selective inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The scientific research surrounding compounds similar to N1-(3-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide focuses on their synthesis and potential applications. A novel approach to synthesize di- and mono-oxalamides via classical Meinwald rearrangement and a new rearrangement sequence has been developed. This methodology provides a high-yielding and operationally simple route to both anthranilic acid derivatives and oxalamides, indicating a broad utility in chemical synthesis and pharmaceutical applications (Mamedov et al., 2016).

Anticonvulsant Activity

Research into diphenyl oxalamide and diphenyl acetamide derivatives has identified novel compounds with significant anticonvulsant activity. The synthesis of N1‐substituted‐N2,N2‐diphenyl oxalamides demonstrated potent effects in seizure tests, suggesting potential for the development of new antiepileptic drugs (Nikalje et al., 2012).

Catalysis

In the realm of catalysis, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been identified as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. The presence of oxalamide ligands enhances the efficiency of these reactions, enabling the synthesis of a diverse range of internal alkynes. This highlights the role of oxalamide derivatives in facilitating organic transformations, which are crucial for pharmaceutical and materials science research (Chen et al., 2023).

Environmental Applications

Oxalamides have also found applications in environmental science, particularly in the degradation of hazardous compounds. Alumina-supported oxime, including compounds related to oxalamides, has shown effectiveness in the degradation of sarin and diethylchlorophosphate, suggesting potential for decontamination and detoxification applications (Verma et al., 2013).

Propriétés

IUPAC Name |

N'-(3-chlorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O4S/c1-16-8-10-20(11-9-16)31(29,30)26-14-3-2-7-19(26)12-13-24-21(27)22(28)25-18-6-4-5-17(23)15-18/h4-6,8-11,15,19H,2-3,7,12-14H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWGVDPKCMAUPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]propanamide](/img/structure/B2738041.png)

![N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2738044.png)

![7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2738046.png)

![N-(4-methoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2738047.png)

![N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2738049.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2738052.png)